Tomelukast is a leukotriene receptor antagonist (also known as a leukotriene modifier) []. It belongs to a class of drugs that work by interfering with the action of leukotrienes [].
Related Compounds
Montelukast
Compound Description: Montelukast, similar to Tomelukast, functions as a leukotriene receptor antagonist, specifically targeting the CysLT1 receptor. It is clinically utilized in the management of asthma and allergic rhinitis. [, ]
Relevance: Both Montelukast and Tomelukast belong to the class of leukotriene receptor antagonists and share a similar mechanism of action by blocking leukotriene signaling. [] Structurally, they possess comparable pharmacophores, contributing to their shared pharmacological profile. These similarities highlight their relevance in understanding the structure-activity relationship of leukotriene receptor antagonists and their therapeutic potential in respiratory diseases.
Relevance: Zafirlukast, like Tomelukast, acts as a leukotriene receptor antagonist, signifying their shared mechanism in managing respiratory conditions. Although their chemical structures differ, their shared ability to block leukotriene signaling underscores their therapeutic relevance in asthma. []
Pranlukast
Compound Description: Pranlukast is categorized as a leukotriene receptor antagonist, primarily used in the treatment of asthma. []
Relevance: Both Pranlukast and Tomelukast are leukotriene receptor antagonists, suggesting a shared mechanism of action. While their chemical structures differ, their ability to inhibit leukotriene activity underscores their relevance in understanding the structure-activity relationships of this drug class and their therapeutic implications in respiratory diseases. []
Losartan
Compound Description: Losartan is a medication primarily prescribed for hypertension (high blood pressure). It functions as an angiotensin II receptor blocker, a different class than Tomelukast. []
Relevance: While Losartan's primary indication is hypertension and differs mechanistically from Tomelukast, both are noteworthy for containing a tetrazole ring in their structures. [] This structural similarity, despite different mechanisms of action and therapeutic targets, suggests that the tetrazole moiety might contribute to desirable pharmacological properties. Further research could elucidate the specific role of the tetrazole ring in both drugs.
R,R-Glycopyrrolate
Compound Description: R,R-Glycopyrrolate is an anticholinergic medication. Research suggests its potential use in combination with leukotriene inhibitors, including Tomelukast, for treating respiratory diseases. []
Relevance: Although R,R-Glycopyrrolate and Tomelukast belong to different drug classes and exhibit distinct mechanisms, their potential synergy in managing respiratory diseases is notable. [] This potential combination therapy suggests that targeting multiple pathways involved in respiratory conditions could enhance therapeutic outcomes. Further research is needed to investigate the efficacy and safety of this combination.
Alsterpaullone
Compound Description: Alsterpaullone is a small molecule that has shown potential in preclinical studies for repurposing as a treatment for Alzheimer's disease. []
Relevance: Alsterpaullone is identified alongside Tomelukast as a potential candidate for drug repurposing, albeit for a different disease. [] This shared identification as potential candidates for repurposing, although for distinct diseases, highlights a shared ability to potentially modulate biological pathways relevant to disease. Further research is necessary to explore the specific mechanisms and potential therapeutic applications of both compounds.
Ginkgolide A
Compound Description: Ginkgolide A is a natural compound extracted from the Ginkgo biloba tree. It has shown some preclinical evidence of potential for repurposing as a treatment for Alzheimer's disease. []
Relevance: Similar to Tomelukast, Ginkgolide A is highlighted as a potential drug repurposing candidate, although for a different disease. [] Their shared identification, despite different primary applications, suggests a potential for broader therapeutic applications beyond their initial indications. Further research is needed to investigate their mechanisms of action and potential efficacy in various disease contexts.
Chrysin
Compound Description: Chrysin is a natural flavonoid found in plants such as passionflower and chamomile. It has exhibited some potential for repurposing as a treatment for Alzheimer's disease in preclinical studies. []
Relevance: Chrysin, like Tomelukast, is recognized as a potential candidate for drug repurposing, despite targeting a different disease. [] This shared identification underscores the potential for existing compounds to be repurposed for novel therapeutic applications beyond their original indications. Further investigation is necessary to explore the specific mechanisms and potential therapeutic benefits of both compounds.
Ouabain
Compound Description: Ouabain is a cardiac glycoside known to inhibit the sodium-potassium pump. It has shown some potential in preclinical research for repurposing as a treatment for Alzheimer's disease. []
Relevance: Both Ouabain and Tomelukast are identified as potential drug repurposing candidates, although for different diseases. [] This shared characteristic suggests a capacity for broader therapeutic applications beyond their initially intended uses. Further research is crucial to understand their mechanisms of action and assess their potential efficacy and safety in various disease contexts.
Sulindac Sulfide
Compound Description: Sulindac sulfide is the active metabolite of sulindac, a nonsteroidal anti-inflammatory drug (NSAID). It has been investigated for potential repurposing as a treatment for Alzheimer's disease. []
Relevance: Sulindac sulfide, similar to Tomelukast, has been identified as a potential candidate for drug repurposing, albeit for a different disease. [] This commonality highlights the possibility of exploring existing drugs for novel therapeutic applications. Further research is necessary to fully understand their mechanisms of action and assess their potential efficacy and safety in diverse disease settings.
Lorglumide
Compound Description: Lorglumide is a cholecystokinin (CCK) receptor antagonist that has been investigated for potential repurposing as a treatment for Alzheimer's disease. []
Relevance: Lorglumide, like Tomelukast, has been identified as a potential candidate for drug repurposing, although for a different disease. [] This shared characteristic suggests a capacity for broader therapeutic applications beyond their initially intended uses. Further research is crucial to understand their mechanisms of action and assess their potential efficacy and safety in various disease contexts.
Classification
Chemical Class: Acetophenones
Chemical Formula: C16H22N4O3
CAS Number: 88107-10-2
Synthesis Analysis
The synthesis of Tomelukast can be accomplished through a multi-step process, typically involving five key steps from readily available starting materials. The synthesis begins with the formation of the acetophenone core, specifically 1-phenylethanone. This core undergoes several modifications, including:
Hydroxylation: A hydroxy group is introduced at position 2.
Alkylation: A propyl group is added at position 3.
Formation of the Tetrazole Ring: This step replaces a carboxylic acid group, enhancing potency.
Final Modifications: Additional steps may involve functional group transformations to achieve the desired pharmacological properties.
The retrosynthetic analysis reveals that the strategic planning of these steps allows for efficient synthesis while maximizing yield and minimizing by-products .
Molecular Structure Analysis
Tomelukast's molecular structure can be described as follows:
Core Structure: The compound features a phenyl group attached to an ethanone backbone.
Substituents:
Hydroxy group at position 2.
Propyl group at position 3.
A tetrazole ring that significantly contributes to its biological activity.
The three-dimensional conformation and electronic distribution of Tomelukast are critical for its interaction with leukotriene receptors. The presence of the tetrazole moiety enhances the compound's affinity and selectivity towards specific leukotriene receptors .
Chemical Reactions Analysis
Tomelukast participates in several chemical reactions, primarily involving:
Binding Interactions: The compound binds to leukotriene receptors, preventing the action of leukotrienes such as leukotriene D4 and E4.
Metabolic Reactions: In vivo, Tomelukast undergoes metabolic transformations that may include hydroxylation and conjugation, affecting its pharmacokinetics and pharmacodynamics.
The chemical stability of Tomelukast under physiological conditions contributes to its effectiveness as a therapeutic agent .
Mechanism of Action
Tomelukast functions primarily as a competitive antagonist at the cysteinyl leukotriene receptor type 1 (CysLT1). By blocking this receptor, Tomelukast inhibits the bronchoconstrictive effects and inflammatory responses mediated by leukotrienes.
Key Mechanistic Insights:
Inhibition of Bronchoconstriction: By preventing leukotriene binding, Tomelukast reduces airway inflammation and hyperresponsiveness.
Reduction in Mucus Production: The blockade of leukotriene receptors leads to decreased mucus secretion in the airways.
This mechanism makes Tomelukast effective in managing asthma symptoms and improving lung function in affected individuals .
Physical and Chemical Properties Analysis
Tomelukast exhibits several notable physical and chemical properties:
Molecular Weight: Approximately 302.37 g/mol.
Solubility: Soluble in organic solvents; limited solubility in water.
Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds.
These properties are essential for understanding its formulation into dosage forms suitable for clinical use .
Applications
Tomelukast has significant applications in both clinical and research settings:
Clinical Use:
Primarily used as a treatment for asthma and allergic rhinitis.
Helps reduce symptoms such as wheezing, shortness of breath, and nasal congestion.
Research Applications:
Investigated for potential roles in other inflammatory diseases due to its mechanism of action against leukotrienes.
Studies continue to explore its efficacy in combination therapies with other anti-inflammatory agents.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Vecabrutinib is under investigation in clinical trial NCT03037645 (Safety, PK, PD, and Antitumor Activity of Vecabrutinib (SNS-062) in B Lymphoid Cancers). Vecabrutinib is an orally available second-generation, reversible inhibitor of Bruton's tyrosine kinase (BTK; Bruton agammaglobulinemia tyrosine kinase), with potential antineoplastic activity. Upon administration, vecabrutinib non-covalently binds to and inhibits the activity of both wild-type and the C481S mutated form of BTK, a resistance mutation in the BTK active site in which cysteine is substituted for serine at residue 481. This prevents the activation of the B-cell antigen receptor (BCR) signaling pathway and BTK-mediated activation of downstream survival pathways. This leads to an inhibition of the growth of malignant B-cells that overexpress BTK. Compared to other BTK inhibitors, SNS-062 does not require interaction with the BTK C481 site and inhibits the proliferation of cells harboring the BTK C481S mutation. Other irreversible BTK inhibitors covalently bind to the C481 site to inhibit BTK's activity; the C481S mutation prevents that binding. BTK, a member of the Src-related BTK/Tec family of cytoplasmic tyrosine kinases, is overexpressed in B-cell malignancies; it plays an important role in the development, activation, signaling, proliferation and survival of B-lymphocytes.
VEC-5 is a HIV-1 inhibitor. VEC5 have been evaluated for their inhibitory potential employing ligand receptor and protein-protein interactions studies. VEC 5 showed better interaction with Vif than RN18.
Vecuronium is a 5alpha-androstane compound having 3alpha-acetoxy-, 17beta-acetoxy-, 2beta-piperidino- and 16beta-N-methylpiperidinium substituents. It has a role as a nicotinic antagonist, a neuromuscular agent, a muscle relaxant and a drug allergen. It is an androstane, a quaternary ammonium ion and an acetate ester. It derives from a hydride of a 5alpha-androstane. Monoquaternary homolog of pancuronium. A non-depolarizing neuromuscular blocking agent with shorter duration of action than pancuronium. Its lack of significant cardiovascular effects and lack of dependence on good kidney function for elimination as well as its short duration of action and easy reversibility provide advantages over, or alternatives to, other established neuromuscular blocking agents. Vecuronium is a Nondepolarizing Neuromuscular Blocker. The physiologic effect of vecuronium is by means of Neuromuscular Nondepolarizing Blockade. Vecuronium is a natural product found in Bos taurus with data available. Vecuronium is a synthetic, intermediate-acting mono-quaternary steroid and non-depolarizing neuromuscular blocking agent, with muscle relaxant activity. Vecuronium competitively binds to and blocks the nicotinic acetylcholine receptor at the neuromuscular junction, thereby preventing acetylcholine (ACh) binding and resulting in skeletal muscle relaxation and paralysis. Vecuronium has a shorter duration of action than pancuronium. Monoquaternary homolog of PANCURONIUM. A non-depolarizing neuromuscular blocking agent with shorter duration of action than pancuronium. Its lack of significant cardiovascular effects and lack of dependence on good kidney function for elimination as well as its short duration of action and easy reversibility provide advantages over, or alternatives to, other established neuromuscular blocking agents. See also: Vecuronium Bromide (active moiety of).
Vecuronium is a 5alpha-androstane compound having 3alpha-acetoxy-, 17beta-acetoxy-, 2beta-piperidino- and 16beta-N-methylpiperidinium substituents. It has a role as a nicotinic antagonist, a neuromuscular agent, a muscle relaxant and a drug allergen. It is an androstane, a quaternary ammonium ion and an acetate ester. It derives from a hydride of a 5alpha-androstane. Monoquaternary homolog of pancuronium. A non-depolarizing neuromuscular blocking agent with shorter duration of action than pancuronium. Its lack of significant cardiovascular effects and lack of dependence on good kidney function for elimination as well as its short duration of action and easy reversibility provide advantages over, or alternatives to, other established neuromuscular blocking agents. Vecuronium is a Nondepolarizing Neuromuscular Blocker. The physiologic effect of vecuronium is by means of Neuromuscular Nondepolarizing Blockade. Vecuronium is a natural product found in Bos taurus with data available. Vecuronium is a synthetic, intermediate-acting mono-quaternary steroid and non-depolarizing neuromuscular blocking agent, with muscle relaxant activity. Vecuronium competitively binds to and blocks the nicotinic acetylcholine receptor at the neuromuscular junction, thereby preventing acetylcholine (ACh) binding and resulting in skeletal muscle relaxation and paralysis. Vecuronium has a shorter duration of action than pancuronium. Monoquaternary homolog of PANCURONIUM. A non-depolarizing neuromuscular blocking agent with shorter duration of action than pancuronium. Its lack of significant cardiovascular effects and lack of dependence on good kidney function for elimination as well as its short duration of action and easy reversibility provide advantages over, or alternatives to, other established neuromuscular blocking agents. See also: Vecuronium Bromide (active moiety of).
2-(4-cyclohexyl-1-naphthyl)propanoic acid is a member of the class of naphthalenes that is propionic acid in which one of the alpha-hydrogens is replaced by a 4-cyclohexyl-1-naphthyl group. It is a monocarboxylic acid and a member of naphthalenes. It is functionally related to a propionic acid.